molecular formula C8H18ClNO B13771159 1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride CAS No. 944146-33-2

1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride

Katalognummer: B13771159
CAS-Nummer: 944146-33-2
Molekulargewicht: 179.69 g/mol
InChI-Schlüssel: KEJBFYREJMNEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride involves several steps. One common method includes the reaction of cyclopentanone with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxymethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature .

Wissenschaftliche Forschungsanwendungen

1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

1-(Ethoxymethyl)cyclopentan-1-amine;hydrochloride can be compared with other similar compounds such as:

    1-(Ethoxymethyl)cyclopropylamine;hydrochloride: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring, leading to different chemical properties and reactivity.

    Cyclopentanamine derivatives: Other derivatives of cyclopentanamine may have different substituents, affecting their chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in scientific research and industry .

Eigenschaften

CAS-Nummer

944146-33-2

Molekularformel

C8H18ClNO

Molekulargewicht

179.69 g/mol

IUPAC-Name

1-(ethoxymethyl)cyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-2-10-7-8(9)5-3-4-6-8;/h2-7,9H2,1H3;1H

InChI-Schlüssel

KEJBFYREJMNEPD-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1(CCCC1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.